2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
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Overview
Description
2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)ethylamine hydrochloride
- 2-(Thiophen-2-yl)ethylamine hydrochloride
- 1-(2-Thienyl)ethanone
Uniqueness
2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride stands out due to the presence of both a piperazine and a thiophene ring, which can confer unique chemical and biological properties
Biological Activity
2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, with the CAS number 1353979-85-7, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anti-cancer properties, along with relevant case studies and research findings.
- Molecular Formula : C11H17ClN2OS
- Molecular Weight : 260.784 g/mol
- CAS Number : 1353979-85-7
- Purity : 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including this compound. The compound has shown significant activity against various pathogens, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
In vitro evaluations indicate that derivatives of thiophene exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the compound could be effective in treating infections caused by these bacteria .
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | Not specified |
Staphylococcus epidermidis | 0.25 | Not specified |
Biofilm Inhibition
The compound also demonstrates significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation. This characteristic is crucial for combating persistent infections where biofilm formation is a challenge .
Anti-Cancer Activity
The anti-cancer properties of the compound have been investigated through various assays, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
In Vitro Anti-Proliferative Activity
Research indicates that the compound exhibits potent anti-proliferative effects with IC50 values below 25 μM against HepG2 and MCF-7 cell lines. This suggests a strong potential for development into therapeutic agents for cancer treatment .
Cancer Cell Line | IC50 (μM) |
---|---|
HepG2 | <25 |
MCF-7 | <25 |
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies have shown that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial replication and cancer cell metabolism .
Case Studies
A notable study involved synthesizing various thiophene derivatives and evaluating their biological activities. Among these, compounds similar to this compound exhibited superior antimicrobial properties and were effective against resistant strains of bacteria .
Another study focused on the structural modifications of thiophene derivatives, revealing that specific substitutions could enhance both antimicrobial and anticancer efficacy, paving the way for optimized drug design .
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1-thiophen-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-9-7-13(5-4-12-9)8-10(14)11-3-2-6-15-11;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYTMNDQMJKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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